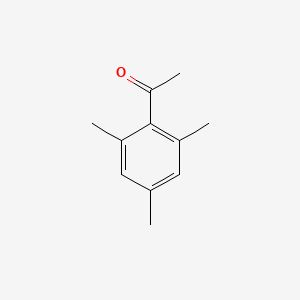

2',4',6'-Trimethylacetophenone

Description

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCIICLTKWRWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061865 | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-01-2 | |

| Record name | 2′,4′,6′-Trimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylmesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4',6'-Trimethylacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',4',6'-Trimethylacetophenone, a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it provides detailed experimental protocols for its synthesis via Friedel-Crafts acylation and its application as a precursor in the Claisen-Schmidt condensation to form chalcone (B49325) derivatives, which are investigated for various pharmacological activities.

Chemical Identity and Properties

This compound, also known as acetomesitylene or mesityl methyl ketone, is a colorless to light yellow liquid.[1][2] Its sterically hindered carbonyl group, flanked by two ortho-methyl groups, imparts unique reactivity, making it a valuable building block for a variety of chemical transformations.[3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1667-01-2 | [2][4] |

| Molecular Formula | C₁₁H₁₄O | [2][4] |

| Molecular Weight | 162.23 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Boiling Point | 235-236 °C (at 760 mmHg) | [2][6] |

| Density | 0.975 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.517 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in alcohol. | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, detailed peak assignments can be found in spectral databases. | [3][7] |

| ¹³C NMR | Spectral data available, detailed peak assignments can be found in spectral databases. | [3][7][8][9] |

| Infrared (IR) Spectroscopy | Key peaks confirm the presence of carbonyl and aromatic functionalities. | [10][11] |

| Mass Spectrometry (MS) | Mass-to-charge ratio consistent with the molecular weight. | [11][12] |

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (B46885).[1][13]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[13] The electron-rich mesitylene ring then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final product.[13]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound from mesitylene and acetyl chloride.[1]

Materials:

-

Mesitylene (25 g)

-

Carbon disulfide (75 g)

-

Acetyl chloride (freshly distilled, 30 g)

-

Anhydrous aluminum chloride (finely powdered, 33 g)

-

Ice

-

Concentrated hydrochloric acid (10 mL)

-

Dilute sodium hydroxide (B78521) solution

-

Calcium chloride

Procedure:

-

In a flask equipped with a reflux condenser, combine mesitylene and carbon disulfide.

-

Gradually add the acetyl chloride to the flask.

-

Slowly add the anhydrous aluminum chloride to the mixture.

-

Gently warm the mixture on a water bath for 15 minutes.

-

Pour the reaction mixture onto ice and add concentrated hydrochloric acid.

-

Perform steam distillation until no more oily product is collected.

-

Extract the distillate with benzene.

-

Wash the benzene extract with dilute sodium hydroxide solution and then with water.

-

Dry the extract over calcium chloride.

-

Distill the dried extract, collecting the fraction at 230-240 °C. The expected yield is approximately 60%.[1]

Applications in Synthesis: Precursor to Chalcones

This compound is a valuable starting material for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[14] Chalcones are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[14][15]

General Synthetic Pathway to Heterocycles

The α,β-unsaturated ketone moiety in the chalcone backbone is a versatile handle for subsequent cyclization reactions to form various heterocyclic systems like pyrimidines and benzodiazepines.[14]

Experimental Protocol: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of this compound with an aromatic aldehyde.[14]

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol (B145695) (15-25 mL)

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-50%)

-

Cold distilled water

Procedure:

-

Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask with stirring.

-

Slowly add the aqueous base solution to the mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

A solid precipitate of the chalcone will form.

-

Collect the solid product by suction filtration.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6][16]

Table 3: Safety Information

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [6] |

| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mists. Wash thoroughly after handling. | [6] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6] |

| Incompatible Materials | Strong oxidizing agents. | [6] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [16] |

| First Aid (Eye Contact) | Rinse out with plenty of water. Remove contact lenses. | [16] |

| First Aid (Ingestion) | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [16] |

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and synthetic utility. The detailed protocols for its synthesis and its application in the formation of biologically relevant chalcones underscore its importance in organic and medicinal chemistry research. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for professionals engaged in drug discovery and chemical synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 1667-01-2 [chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 5. This compound | 1667-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(1667-01-2) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(1667-01-2) IR Spectrum [m.chemicalbook.com]

- 11. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on 2',4',6'-Trimethylacetophenone

This guide provides an in-depth overview of the fundamental physicochemical properties of 2',4',6'-Trimethylacetophenone, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core molecular and physical properties of this compound are summarized in the table below for straightforward reference and comparison.

| Parameter | Value | Citations |

| Molecular Formula | C11H14O | [1][2][3] |

| Linear Formula | (CH3)3C6H2COCH3 | |

| Molecular Weight | 162.23 g/mol | [1][2][4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the compound's name to its empirical formula and ultimately its calculated molecular weight.

References

An In-depth Technical Guide to 1-(2,4,6-trimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethylphenyl)ethanone, a versatile aromatic ketone. The document details its chemical and physical properties, spectroscopic data, synthesis, and its role as a key intermediate in the synthesis of biologically active compounds.

Nomenclature and Chemical Identity

The compound commonly known as 2',4',6'-Trimethylacetophenone is systematically named 1-(2,4,6-trimethylphenyl)ethanone according to IUPAC nomenclature.[1] It is also widely recognized by synonyms such as Acetomesitylene and Mesityl methyl ketone.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)ethanone[1] |

| CAS Number | 1667-01-2 |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| SMILES | CC1=CC(=C(C(=C1)C)C(=O)C)C[1] |

| InChIKey | XWCIICLTKWRWCI-UHFFFAOYSA-N[1] |

Physicochemical Properties

1-(2,4,6-trimethylphenyl)ethanone is a colorless to light yellow liquid under standard conditions. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 235-236 °C |

| Density | 0.975 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.517 |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and methanol. |

Spectroscopic Data

The structural features of 1-(2,4,6-trimethylphenyl)ethanone have been well-characterized by various spectroscopic techniques.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 2H | Aromatic H |

| 2.53 | s | 6H | two ortho-CH₃ |

| 2.28 | s | 3H | para-CH₃ |

| ~2.5 | s | 3H | Acetyl-CH₃ |

Note: The exact chemical shift for the acetyl protons can vary slightly.

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 205 - 220 | C=O (Ketone)[2] |

| 125 - 150 | Aromatic C[2] |

| 20 - 30 | CH₃ (Aromatic)[2] |

| 20 - 30 | CH₃ (Acetyl)[2] |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| ~3000 | C-H stretch (aromatic and aliphatic)[3] |

| ~1700 | C=O stretch (ketone)[3] |

| 1450 - 1600 | C=C stretch (aromatic) |

Table 6: Mass Spectrometry (MS) Data

| m/z | Description |

| 162 | Molecular ion (M⁺) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - COCH₃]⁺ |

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group.[4]

Synthesis

A common and effective method for the synthesis of 1-(2,4,6-trimethylphenyl)ethanone is the Friedel-Crafts acylation of mesitylene (B46885) (1,3,5-trimethylbenzene).

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanone from mesitylene and acetyl chloride.

Materials:

-

Mesitylene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

Add mesitylene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Biological Significance and Applications

1-(2,4,6-trimethylphenyl)ethanone is a valuable building block for the synthesis of various heterocyclic compounds that exhibit a range of biological activities. Furthermore, the compound itself has been investigated as a modulator of G-protein coupled receptors (GPCRs) for potential therapeutic applications, such as in the treatment of depression.[1]

The sterically hindered ketone functionality of 1-(2,4,6-trimethylphenyl)ethanone makes it a unique precursor for synthesizing chalcones, pyrimidines, and benzodiazepines, many of which have demonstrated anti-inflammatory and anticancer properties.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery.[5] The interaction of a ligand with a GPCR can initiate a cascade of intracellular events, often mediated by G-proteins (composed of α, β, and γ subunits) and second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃).[6][7] 1-(2,4,6-trimethylphenyl)ethanone has been identified as a GPCR modulator, suggesting its potential to influence these signaling pathways.[1]

References

- 1. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethylacetophenone from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',6'-trimethylacetophenone, a valuable intermediate in the pharmaceutical and chemical industries, from mesitylene (B46885). The primary synthetic route detailed is the Friedel-Crafts acylation, a classic and efficient method for the preparation of aromatic ketones.[1]

Introduction

The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.[1] The acylation of mesitylene (1,3,5-trimethylbenzene) is a prime example of this electrophilic aromatic substitution, favored by the high reactivity of the mesitylene ring, which is activated by three electron-donating methyl groups.[1] The resulting product, this compound (also known as acetylmesitylene), serves as a crucial building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities.[1][2]

Reaction Mechanism

The synthesis of this compound from mesitylene via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride), leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Nucleophilic Attack: The electron-rich aromatic ring of mesitylene acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[1]

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Reaction Pathway Diagram

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of mesitylene (B46885) (1,3,5-trimethylbenzene), a classic and highly efficient example of electrophilic aromatic substitution. The high reactivity of the mesitylene ring, activated by three electron-donating methyl groups, makes this reaction a valuable model for understanding the synthesis of substituted aromatic ketones.[1] These ketones are important intermediates in the pharmaceutical and chemical industries.[1] This document details the reaction mechanism, a comprehensive experimental protocol, and key quantitative data.

Core Reaction Mechanism

The Friedel-Crafts acylation of mesitylene is an electrophilic aromatic substitution reaction that proceeds in three primary stages.[1] The overall reaction involves attaching an acyl group to the aromatic ring, typically using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

1. Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst.[1] The Lewis acid, typically AlCl₃, coordinates to the halogen of the acyl chloride. This coordination makes the halogen a better leaving group, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion ([R-C=O]⁺).[1][3] This acylium ion is a potent electrophile.

2. Electrophilic Attack and Sigma Complex Formation

The electron-rich π system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1] This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

3. Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group.[1][2] This deprotonation restores the aromaticity of the ring, yielding the final acylated product, such as 2',4',6'-trimethylacetophenone (acetylisodurene).[1] While the AlCl₃ catalyst is regenerated in this step, the reaction often requires stoichiometric amounts or more of the catalyst because the product ketone is a Lewis base and forms a stable complex with AlCl₃.[2][4] This complex is typically destroyed during the aqueous workup.[2]

Reaction Mechanism Pathway

Caption: Mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylisodurene (this compound) from mesitylene.[1]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Water bath

-

Apparatus for steam distillation

-

Separatory funnel

-

Standard glassware for extraction and drying

Reagents:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Carbon disulfide (CS₂) (solvent)

-

Acetyl chloride (CH₃COCl), freshly distilled

-

Aluminum chloride (AlCl₃), anhydrous, finely powdered

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Benzene (B151609) (for extraction)

-

Dilute sodium hydroxide (B78521) (NaOH) solution

-

Calcium chloride (CaCl₂) (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of mesitylene and 75 g of carbon disulfide.[1]

-

Addition of Reagents: While stirring the mixture, gradually add 30 g of freshly distilled acetyl chloride. Following this, slowly add 33 g of finely powdered, anhydrous aluminum chloride in portions.[1]

-

Reaction: Gently warm the reaction mixture on a water bath for approximately 15 minutes to bring the reaction to completion.[1]

-

Work-up: Carefully pour the resulting reaction mixture onto a sufficient quantity of crushed ice. To this, add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Isolation: Perform steam distillation on the mixture until no further oily product is collected in the distillate.[1]

-

Extraction and Purification:

-

Final Product: After drying, remove the benzene solvent by distillation to yield the final product, acetylisodurene.

Quantitative Data

The following table summarizes the quantitative data for the reagents used in the described experimental protocol.[1]

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Molar Equiv. |

| Mesitylene | C₉H₁₂ | 120.19 | 25 | ~0.208 | 1.00 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 30 | ~0.382 | ~1.84 |

| Aluminum Chloride | AlCl₃ | 133.34 | 33 | ~0.247 | ~1.19 |

| Carbon Disulfide | CS₂ | 76.13 | 75 | - | (Solvent) |

Conclusion

The Friedel-Crafts acylation of mesitylene is a robust and efficient method for synthesizing acetylisodurene.[1] The high reactivity of the mesitylene substrate, conferred by its three activating methyl groups, allows for good yields under relatively mild conditions.[1] This reaction serves as an excellent illustration of electrophilic aromatic substitution and is a foundational technique in organic synthesis for both academic research and industrial applications, particularly in the development of complex molecular architectures.[1]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in Mesitylene Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of mesitylene (B46885), with a specific focus on its acylation. Mesitylene (1,3,5-trimethylbenzene) serves as a valuable model substrate in understanding EAS reactions due to its high reactivity, a consequence of the three activating methyl groups. The acylation of mesitylene is a cornerstone of organic synthesis, yielding substituted aromatic ketones that are pivotal intermediates in the pharmaceutical and fine chemical industries.[1] This document details the reaction mechanisms, presents a comparative analysis of catalytic systems, provides detailed experimental protocols, and includes key spectroscopic data for product characterization.

Reaction Mechanism and Pathways

The Friedel-Crafts acylation of mesitylene is a classic example of electrophilic aromatic substitution.[1] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich mesitylene ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product.[1]

The key steps in the mechanism are:

-

Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., an acyl chloride or anhydride). This coordination facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion.[1]

-

Nucleophilic Attack: The π-electron system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1]

-

Deprotonation: A weak base, typically the complexed Lewis acid, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the final acylated mesitylene product.[1]

In kinetic studies involving solid acid catalysts, the reaction has been shown to follow an Eley-Rideal type mechanism. This model assumes that one reactant (the acylating agent) is adsorbed onto the catalyst surface, while the other reactant (mesitylene) reacts with the adsorbed species directly from the bulk phase.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts the yield and selectivity of mesitylene acylation. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and their workup can be cumbersome.[2] Modern approaches have focused on solid acid catalysts to facilitate easier separation and recycling.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lewis Acids | ||||||

| AlCl₃ | Acetyl Chloride | Carbon Disulfide | Water Bath | 0.25 | Good (not specified) | [1] |

| AlCl₃ | Benzoyl Chloride | - | - | - | 83 | [3] |

| Solid Acids | ||||||

| 20% w/w DTP/K10 | Acetyl Chloride | - | 50 | - | 34 (conversion) | [4] |

| Fe-K10 | Benzoyl Chloride | - | - | - | 98-100 | [5] |

| Nafion | Acetic Anhydride/Acetic Acid | - | Reflux | - | 72 | [5] |

| [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | N-phenyl-N-tosylbenzamides | Mesitylene | 120 | 12 | Varies | [6] |

DTP/K10: Dodecatungstophosphoric acid on K-10 Montmorillonite clay

Experimental Protocols

Synthesis of 2',4',6'-Trimethylacetophenone (Mono-acylated Mesitylene)

This protocol is a classic example of a Friedel-Crafts acylation using a homogenous Lewis acid catalyst.[1]

Materials:

-

Mesitylene

-

Acetyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (finely powdered)

-

Carbon disulfide

-

Crushed ice

-

Concentrated hydrochloric acid

-

Benzene (B151609) (for extraction)

-

Dilute sodium hydroxide (B78521) solution

-

Calcium chloride (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of mesitylene and 75 g of carbon disulfide.

-

Addition of Reagents: Gradually add 30 g of freshly distilled acetyl chloride to the flask. While stirring, slowly introduce 33 g of finely powdered, anhydrous aluminum chloride.

-

Reaction: Gently warm the mixture on a water bath for 15 minutes to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture onto crushed ice. Add 10 ml of concentrated hydrochloric acid.

-

Isolation: Perform steam distillation until no more oily product is collected.

-

Extraction and Purification: Extract the distillate with benzene. Wash the benzene extract with a dilute sodium hydroxide solution and then with water. Dry the benzene extract over anhydrous calcium chloride.

-

Final Product: Remove the benzene by distillation to obtain the final product, this compound.

Synthesis of Di-acylated Mesitylene

Under more forcing conditions or with an excess of the acylating agent, di-acylation of mesitylene can be achieved.

Note: Specific, detailed protocols for di-acylation are less common in general literature but can be inferred from studies focusing on this outcome. The following is a generalized procedure based on the principles of Friedel-Crafts acylation.

Materials:

-

Mesitylene

-

Acyl chloride (e.g., acetyl chloride or benzoyl chloride) in excess

-

Anhydrous aluminum chloride (in excess)

-

Appropriate solvent (e.g., carbon disulfide or nitrobenzene)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve mesitylene in the chosen solvent.

-

Catalyst and Reagent Addition: Cool the mixture in an ice bath and add an excess of anhydrous aluminum chloride. Slowly add an excess of the acyl chloride.

-

Reaction Conditions: The reaction may require more forcing conditions than mono-acylation, such as a longer reaction time or higher temperature, to overcome the deactivating effect of the first acyl group and the steric hindrance.

-

Work-up and Purification: The work-up and purification would follow a similar procedure to the mono-acylation, involving quenching with ice and acid, extraction, washing, and finally purification by distillation or chromatography.

Spectroscopic Data for this compound

The characterization of the acylated product is crucial for confirming its identity and purity.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 2.1 (s, 6H, 2,6-CH₃), 2.3 (s, 3H, 4-CH₃), 2.5 (s, 3H, COCH₃), 6.9 (s, 2H, Ar-H) |

| ¹³C NMR | δ (ppm): 21.0, 32.0, 128.5, 132.0, 135.0, 139.0, 212.0 |

| IR (Infrared) | Key peaks (cm⁻¹): ~1690 (C=O stretch), ~2900-3000 (C-H stretch), ~1600 (aromatic C=C stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 162.23 |

(Note: Specific peak values may vary slightly depending on the solvent and instrument used.)

Conclusion

The electrophilic aromatic substitution of mesitylene, particularly its acylation, is a robust and versatile reaction in organic synthesis. The high reactivity of the mesitylene ring allows for efficient synthesis of mono- and di-acylated products, which are valuable precursors in various fields. The choice of catalyst, whether a traditional Lewis acid or a modern solid acid, can be tailored to specific needs regarding yield, selectivity, and process sustainability. This guide provides the foundational knowledge and practical protocols for researchers to successfully design and execute the acylation of mesitylene.

References

The Pivotal Role of Aluminum Chloride in Friedel-Crafts Acylation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring to form valuable aryl ketones. These products serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. At the heart of this powerful transformation lies the indispensable role of aluminum chloride (AlCl₃), a potent Lewis acid catalyst. This technical guide provides an in-depth exploration of the multifaceted role of aluminum chloride in Friedel-Crafts acylation, detailing the reaction mechanism, presenting quantitative data on reaction parameters, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction to Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a set of chemical reactions used to attach substituents to an aromatic ring.[1] The acylation variant involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst.[1][2] Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages, including the prevention of polysubstitution and the absence of carbocation rearrangements.[3] The ketone product formed is less reactive than the starting aromatic compound, thus preventing further acylation.[3]

The Critical Role of Aluminum Chloride (AlCl₃)

Aluminum chloride functions as a powerful Lewis acid in the Friedel-Crafts acylation, a substance that can accept a pair of electrons.[4] Its primary role is to activate the acylating agent, transforming it into a highly reactive electrophile, the acylium ion.[5][6]

Generation of the Acylium Ion

The reaction is initiated by the coordination of the aluminum chloride with the halogen of the acyl chloride. This coordination polarizes the carbon-halogen bond, making the halogen a much better leaving group.[2][4] The subsequent cleavage of this bond generates a resonance-stabilized acylium ion (R-C=O⁺).[5][6]

Caption: Formation of the resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution

Once formed, the highly electrophilic acylium ion is attacked by the electron-rich aromatic ring. This step, which is typically the rate-determining step, results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[2]

A weak base, usually the tetrachloroaluminate ion (AlCl₄⁻) generated in the first step, then abstracts a proton from the arenium ion.[7] This deprotonation step restores the aromaticity of the ring, yielding the aryl ketone product and regenerating the aluminum chloride catalyst, along with the formation of hydrochloric acid (HCl).[7]

Stoichiometry of Aluminum Chloride

A crucial aspect of Friedel-Crafts acylation is that aluminum chloride is often required in stoichiometric amounts, or even in slight excess, rather than catalytic quantities.[1][3] This is because the newly formed aryl ketone product is a Lewis base and readily forms a stable complex with the aluminum chloride.[3] This complexation deactivates the aluminum chloride, preventing it from catalyzing further reactions. An aqueous workup is necessary to hydrolyze this complex and isolate the final ketone product.[3]

Quantitative Data on Friedel-Crafts Acylation

The efficiency of Friedel-Crafts acylation is influenced by several factors, including the nature of the aromatic substrate, the acylating agent, the solvent, and the reaction temperature. The following table summarizes representative yields for the acylation of various aromatic compounds with acetyl chloride using aluminum chloride as the catalyst.

| Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzene (B151609) | Acetyl Chloride | Benzene (excess) | Reflux (60) | 0.5 | High | [2] |

| Toluene | Acetyl Chloride | Dichloromethane | 0 to RT | 0.5 | >90 (p-isomer) | [8] |

| Anisole | Propionyl Chloride | Dichloromethane | 0 to RT | 0.25 | High | [3] |

| Naphthalene | Acetyl Chloride | Dichloromethane | 0 | 1-2 | High (α-isomer) | [8] |

| Naphthalene | Acetyl Chloride | Nitrobenzene | 60-80 | 4-6 | High (β-isomer) | [8] |

| p-Xylene | Acetyl Chloride | Not specified | Not specified | Not specified | 135.9 (crude) |

Note: Yields can vary significantly based on the specific experimental conditions and purification methods.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation of different aromatic substrates. Safety Precaution: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are also corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

General Procedure for the Acylation of an Aromatic Compound

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions.

-

Reagent Charging: To the flask, add the anhydrous aluminum chloride (1.1-1.2 equivalents) and a dry solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: Add the acyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled suspension over a period of 15-30 minutes.

-

Aromatic Compound Addition: After the addition of the acyl chloride, add the aromatic substrate (1.0 equivalent), dissolved in a minimal amount of the dry solvent, dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture may be stirred at low temperature or allowed to warm to room temperature and stirred for an additional period (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker. This step should be performed in a fume hood due to the evolution of HCl gas. Stir the mixture until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash successively with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Visualizing the Process: Diagrams

Detailed Mechanism of Friedel-Crafts Acylation

The following diagram illustrates the complete mechanism of Friedel-Crafts acylation, highlighting the central role of aluminum chloride.

Caption: The four-step mechanism of Friedel-Crafts acylation.

Experimental Workflow for Friedel-Crafts Acylation

The logical flow of a typical Friedel-Crafts acylation experiment is depicted in the following workflow diagram.

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Conclusion

Aluminum chloride is a quintessential Lewis acid catalyst that is fundamental to the success of the Friedel-Crafts acylation. Its ability to generate a highly reactive acylium ion electrophile enables the efficient synthesis of a wide array of aryl ketones. A thorough understanding of its role, the reaction mechanism, and the influence of experimental parameters is crucial for researchers and professionals in the fields of organic synthesis and drug development to effectively harness this powerful synthetic tool. The protocols and data presented in this guide serve as a valuable resource for the practical application and optimization of this important reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. ijstm.com [ijstm.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Genesis of a Cornerstone Reaction: A Technical Guide to the Historical Discovery of Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

In the annals of organic chemistry, few discoveries have had as profound and lasting an impact as the reaction developed by French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, their work on the aluminum chloride-mediated reaction of organic halides with aromatic hydrocarbons laid the foundation for what would become known as the Friedel-Crafts alkylation and acylation reactions. This technical guide delves into the historical origins of the Friedel-Crafts acylation, presenting the core findings of its discoverers with a focus on their early experimental work, and provides a detailed look at the methodologies that birthed this essential synthetic tool.

An Accidental Unveiling

The journey to the discovery of the Friedel-Crafts reaction was, like many seminal scientific breakthroughs, serendipitous. Friedel and Crafts were not initially seeking to acylate aromatic rings. Their investigation began with an attempt to synthesize amyl iodide by treating amyl chloride with aluminum and iodine in benzene (B151609) as a solvent. To their surprise, they observed a vigorous evolution of hydrogen chloride gas and the formation of amylbenzene, an unexpected hydrocarbon.[1][2] This pivotal observation led them to hypothesize that the newly formed aluminum chloride was the true catalyst for this unforeseen C-C bond formation.[2] This hypothesis prompted them to explore the direct use of anhydrous aluminum chloride as a condensing agent, a line of inquiry that would soon lead to the development of a general synthetic method for preparing hydrocarbons and ketones.[2]

The First Acylations: A New Method for Ketone Synthesis

In their groundbreaking 1877 publications in the French journal Comptes Rendus de l'Académie des Sciences, Friedel and Crafts detailed a "new general method for the synthesis of hydrocarbons, ketones, etc."[3] They described the reaction of various organic chlorides with benzene in the presence of aluminum chloride. Crucially, they extended this methodology to include acyl chlorides, thereby establishing the Friedel-Crafts acylation.

Their initial reports described the successful synthesis of two key aromatic ketones: acetophenone (B1666503) and benzophenone (B1666685). These early experiments demonstrated the broad applicability of their method and laid the groundwork for over a century of synthetic innovation.

Quantitative Data from Early Experiments

While the original 1877 papers are not as detailed in their experimental reporting as modern publications, they provide valuable insights into the reaction conditions and yields of the time. The following tables summarize the key quantitative data from these foundational experiments.

Table 1: Synthesis of Benzophenone

| Reactant | Molar Ratio | Observations |

| Benzene | In excess (solvent) | Vigorous reaction with evolution of HCl gas. |

| Benzoyl Chloride | 1 | The reaction mixture became hot. |

| Aluminum Chloride | Catalytic amount | A small amount was sufficient to initiate the reaction. |

| Product | Yield | |

| Benzophenone | Good | The product was isolated by distillation. |

Table 2: Synthesis of Acetophenone

| Reactant | Molar Ratio | Observations |

| Benzene | In excess (solvent) | Similar reactivity to the benzoyl chloride reaction. |

| Acetyl Chloride | 1 | Evolution of HCl gas was noted. |

| Aluminum Chloride | Catalytic amount | The reaction proceeded readily. |

| Product | Yield | |

| Acetophenone | Good | The product was isolated and identified. |

Experimental Protocols of the Discovery Era

The experimental setups used by Friedel and Crafts were rudimentary by today's standards. However, the fundamental principles of their procedure remain relevant. The following protocols are reconstructed based on their 1877 publications and the general laboratory practices of the late 19th century.

Protocol 1: Synthesis of Benzophenone

Objective: To synthesize benzophenone from benzene and benzoyl chloride using aluminum chloride as a catalyst.

Materials:

-

Benzene (anhydrous)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous, powdered)

-

Distillation apparatus

-

Heating source (e.g., water bath)

-

Apparatus for gas evolution collection

Procedure:

-

In a flask equipped with a reflux condenser, a quantity of anhydrous benzene was placed.

-

A small amount of powdered anhydrous aluminum chloride was added to the benzene.

-

Benzoyl chloride was then slowly added to the mixture.

-

An immediate and energetic reaction was observed, characterized by the evolution of hydrogen chloride gas. The reaction mixture became hot.

-

To complete the reaction, the mixture was heated gently on a water bath.

-

Upon cessation of gas evolution, the reaction mixture was cooled.

-

The product was isolated by distillation. The fraction corresponding to the boiling point of benzophenone was collected.

Protocol 2: Synthesis of Acetophenone

Objective: To synthesize acetophenone from benzene and acetyl chloride using aluminum chloride as a catalyst.

Materials:

-

Benzene (anhydrous)

-

Acetyl chloride

-

Aluminum chloride (anhydrous, powdered)

-

Distillation apparatus

-

Heating source

Procedure:

-

Anhydrous benzene was placed in a reaction flask.

-

A catalytic amount of anhydrous aluminum chloride was introduced.

-

Acetyl chloride was added to the benzene-aluminum chloride mixture.

-

A reaction ensued with the liberation of hydrogen chloride gas.

-

The mixture was heated to ensure the completion of the reaction.

-

The resulting liquid was then subjected to distillation to isolate the acetophenone product.

Visualizing the Discovery and Process

The logical progression of the discovery and the experimental workflow can be visualized through the following diagrams.

Concluding Remarks

The discovery of the Friedel-Crafts acylation was a landmark achievement in organic synthesis. What began as an unexpected observation in 1877 quickly evolved into a robust and versatile method for the formation of carbon-carbon bonds, a reaction that remains a staple in the toolkit of chemists in academia and industry, particularly in the realm of drug development where the synthesis of complex aromatic ketones is often a critical step. The foundational work of Friedel and Crafts serves as a powerful reminder of the importance of keen observation and the pursuit of unexpected results in scientific discovery.

References

An In-depth Technical Guide to the Solubility of 2',4',6'-Trimethylacetophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',4',6'-trimethylacetophenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, formulation development, and quality control. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solvent selection.

Introduction

This compound, also known as acetomesitylene, is an aromatic ketone with the chemical formula C₁₁H₁₄O. Its molecular structure, characterized by a substituted benzene (B151609) ring, governs its physical and chemical properties, including its solubility in various media. The compound is described as a colorless to light yellow liquid and is noted to be insoluble in water but soluble in alcohol.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, some data regarding its aqueous solubility is available, though with conflicting values. One source estimates the water solubility to be 98.55 mg/L at 25 °C[1], while another provides a calculated value of 1.3 g/L at 25 °C[2]. This discrepancy highlights the importance of experimental verification for precise applications.

Due to the limited availability of specific quantitative data for organic solvents, this guide provides a detailed experimental protocol to enable researchers to determine the solubility in solvents relevant to their specific applications. The general qualitative solubility is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 98.55 mg/L (estimated) | Quantitative | [1] |

| Water | 25 | 1.3 g/L (calculated) | Quantitative | [2] |

| Alcohol | Not Specified | Soluble | Qualitative | [3] |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of the aromatic ring and the ketone functional group allows for van der Waals forces and dipole-dipole interactions.

-

Polarity: As a moderately polar compound, it is expected to have good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol), where dipole-dipole interactions and hydrogen bonding (with protic solvents) can occur.

-

Non-polar Solvents: Its solubility in non-polar solvents (e.g., hexane, toluene) is likely to be lower, although the presence of the non-polar trimethyl-substituted benzene ring will contribute to some degree of solubility.

-

Temperature: Generally, the solubility of solid compounds increases with temperature. As this compound is a liquid at room temperature, its miscibility with other liquids may also be temperature-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in common solvents. This protocol is adapted from the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of a visible excess of the solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent.

-

Alternatively, use a magnetic stirrer in a temperature-controlled environment.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vial at a moderate speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.

-

For accurate results, filter the supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Analysis of the Saturated Solution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While there is a lack of extensive, publicly available quantitative solubility data for this compound in common organic solvents, this guide provides the foundational knowledge and a detailed experimental protocol for its determination. The provided shake-flask method coupled with UV-Vis spectrophotometry offers a reliable means to generate the necessary data for research, development, and formulation activities. For critical applications, it is strongly recommended that researchers perform their own solubility tests to obtain precise and accurate data for their specific solvent systems and conditions.

References

An In-depth Technical Guide to the Safe Handling of 2',4',6'-Trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2',4',6'-trimethylacetophenone (CAS No. 1667-01-2), a common laboratory chemical. Adherence to these protocols is crucial for ensuring a safe research environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [1][3] |

| Odor | Odorless to a peculiar, strong, persistent odor | [1][3] |

| Boiling Point | 235-236 °C at 760 mmHg | [1][3][4] |

| Flash Point | > 110 °C (> 230 °F) Closed Cup | [2] |

| Density | 0.975 g/mL at 25 °C | [1] |

| Specific Gravity | 0.97600 to 0.98000 @ 20.00 °C | [2] |

| Refractive Index | 1.51500 to 1.51800 @ 20.00 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol. | [1] |

| Stability | Stable under normal conditions. | [3] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[3] However, some suppliers classify it as a combustible liquid that is harmful if swallowed and causes serious eye irritation.[5] It may also be harmful to aquatic life.[5]

GHS Hazard Statements:

-

H227: Combustible liquid.[5]

-

H302: Harmful if swallowed.[5]

-

H319: Causes serious eye irritation.[5]

-

H402: Harmful to aquatic life.[5]

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To prevent eye contact which can cause serious irritation.[5] |

| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] Long-sleeved clothing is recommended.[7] | To minimize skin contact. |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[3] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[7] | To prevent inhalation of vapors or mists. |

Engineering Controls

-

Work in a well-ventilated area.[3]

-

Ensure an eyewash station and safety shower are readily accessible.[6]

Handling Procedures

-

Avoid breathing vapors or mists.[3]

-

Do not ingest.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Take precautionary measures against static discharge.[6]

Storage

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][7] |

| Ingestion | Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3][8] If conscious, drink plenty of water.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustible liquid.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

-

Hazardous Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO₂).[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Remove all sources of ignition.[7] Avoid breathing vapors and contact with skin and eyes.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[3] Keep in suitable, closed containers for disposal.[3]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for safe handling of this compound.

Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[3] One source indicates an oral LD50 of 815 mg/kg in rats for acetophenone, a related compound.[5][6]

-

Skin Corrosion/Irritation: May cause skin irritation.[8]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: No information available.[3]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, NTP, or OSHA.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.[5]

References

- 1. This compound | 1667-01-2 [chemicalbook.com]

- 2. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 51885-97-3 [amp.chemicalbook.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. southwest.tn.edu [southwest.tn.edu]

Commercial Suppliers and Technical Guide for 2',4',6'-Trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',4',6'-trimethylacetophenone, a versatile ketone that serves as a valuable starting material in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds with potential therapeutic applications. This document outlines commercial suppliers, summarizes key technical data, provides detailed experimental protocols for the synthesis of important derivatives, and illustrates the relevant biological signaling pathways.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥97%, and it is commonly sold in quantities ranging from grams to kilograms. Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific purity and impurity data.

| Supplier | Product Number(s) | Purity Specification | Available Quantities |

| Sigma-Aldrich | 92220 | ≥98.0% (GC)[1] | 50 mL[2] |

| Fisher Scientific | A11549.14, A11549.22 | >97.0% (GC)[3] | 25 g, 100 g[3] |

| TCI America | T1117 | >97.0% (GC)[4] | 5 mL, 25 mL |

| ChemicalBook | CB5769074 | Varies by supplier | Varies by supplier[2] |

| Synthonix | T62393 | >98% | 25g, 100g, 500g |

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| CAS Number | 1667-01-2 | [1] |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 235-236 °C (lit.) | [2] |

| Density | 0.975 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.517 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and perfume materials. | [2] |

Spectroscopic Data:

-

¹³C NMR (CDCl₃): Spectral data is available through resources like ChemicalBook.

-

IR Spectrum: Infrared spectral data can be accessed through chemical databases.

-

Mass Spectrum (GC-MS): Mass spectrometry data is available for this compound.

Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably chalcones, which can then be converted into pyrimidines, benzodiazepines, and other derivatives with potential pharmacological activities.[5]

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone (B49325).[5]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 40% aqueous)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.

-

With stirring, slowly add the aqueous NaOH or KOH solution to the mixture.

-

Continue stirring at room temperature for 2-4 hours, or until reaction completion is observed by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Experimental Protocol: Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones

This protocol outlines the synthesis of pyrimidine derivatives through the cyclization of a chalcone with guanidine (B92328) hydrochloride.[5]

Materials:

-

Synthesized chalcone derivative

-

Guanidine hydrochloride

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

-

Add a solution of NaOH or KOH to the mixture to achieve basic conditions.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrimidine derivative.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to yield the pure pyrimidine derivative.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives from Chalcones

This protocol details the synthesis of 1,5-benzodiazepine derivatives from a chalcone and o-phenylenediamine (B120857).

Materials:

-

Synthesized chalcone derivative

-

o-Phenylenediamine

-

Ethanol or Glacial Acetic Acid

-

Piperidine (B6355638) (catalyst, if using ethanol)

Procedure:

-

Dissolve the chalcone (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in either ethanol containing a few drops of piperidine or in glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzodiazepine derivative.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly chalcones and the subsequent heterocyclic compounds, have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[5] The mechanisms of action for these compounds often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Chalcones can inhibit this process by preventing the degradation of IκBα.[6]

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Anticancer Activity via MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some chalcone derivatives have demonstrated anticancer activity by modulating the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[7]

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

Conclusion

This compound is a commercially accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds. The resulting chalcones, pyrimidines, and benzodiazepines are of significant interest to the drug discovery and development community due to their potential to modulate key signaling pathways implicated in inflammation and cancer. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry and biology of derivatives from this versatile starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway | MDPI [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Effects in the Synthesis of Mesityl Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of mesityl ketones, characterized by a carbonyl group attached to a 2,4,6-trimethylphenyl moiety, presents unique challenges and opportunities in organic synthesis. The profound steric hindrance exerted by the ortho-methyl groups on the mesitylene (B46885) ring significantly influences the reactivity of the aromatic nucleus and the attached carbonyl group. This technical guide provides a comprehensive overview of the steric effects in the synthesis of mesityl ketones, detailing various synthetic methodologies, including the classical Friedel-Crafts acylation and alternative routes such as the Gattermann, Houben-Hoesch, and organometallic reactions. This document offers a comparative analysis of these methods, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most suitable strategy for their synthetic targets.

Introduction